N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
CAS No.: 851987-93-4
Cat. No.: VC4239566
Molecular Formula: C17H17N3O4S
Molecular Weight: 359.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851987-93-4 |
|---|---|
| Molecular Formula | C17H17N3O4S |
| Molecular Weight | 359.4 |
| IUPAC Name | N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide |
| Standard InChI | InChI=1S/C17H17N3O4S/c1-22-11-6-4-10(5-7-11)16(21)19-20-17-18-14-12(23-2)8-9-13(24-3)15(14)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21) |
| Standard InChI Key | ONULEZFXGQGVGZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC |
Introduction
Chemical and Structural Profile
Molecular Characteristics
N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide features a benzothiazole ring substituted with methoxy groups at positions 4 and 7, coupled to a 4-methoxybenzohydrazide group via a hydrazine linkage. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₄S | |
| Molecular Weight | 359.4 g/mol | |
| Log P (iLOGP) | 1.43 | |
| Solubility (Water) | 10.5 mg/mL | |
| Topological Polar Surface Area | 64.35 Ų |
The compound’s moderate lipophilicity (Log P = 1.43) suggests favorable membrane permeability, while its polar surface area (64.35 Ų) indicates potential for hydrogen bonding with biological targets .
Spectral Data
Although explicit spectral data (e.g., NMR, IR) for this compound are unavailable in the provided sources, analogs such as 4-methoxybenzohydrazide (CAS 3290-99-1) exhibit characteristic peaks in FT-IR spectra at 3,250 cm⁻¹ (N–H stretch) and 1,650 cm⁻¹ (C=O stretch) . These features are likely conserved in the target compound due to shared functional groups.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step protocol :
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Formation of the Benzothiazole Core: Condensation of 4,7-dimethoxy-2-aminothiophenol with a carboxylic acid derivative under oxidative conditions.
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Hydrazide Coupling: Reaction of the benzothiazole intermediate with 4-methoxybenzoyl chloride in the presence of hydrazine hydrate.
A representative procedure adapted from involves refluxing equimolar amounts of 4-methoxybenzhydrazide and 4,7-dimethoxy-1,3-benzothiazol-2-amine in a methanol-water-acetic acid mixture (8:7:8 v/v) for 1 hour, yielding the product at 83% purity after recrystallization .
Yield Optimization
Critical parameters affecting yield include:
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Solvent System: Polar protic solvents (e.g., methanol, ethanol) enhance reaction efficiency.
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Temperature: Reflux conditions (60–80°C) are optimal for minimizing side reactions.
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Catalysts: Acidic catalysts (e.g., sulfuric acid) improve coupling kinetics .
Pharmacological Activities
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity against:
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Gram-positive bacteria: Staphylococcus aureus (MIC = 12.5 µg/mL).
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Gram-negative bacteria: Escherichia coli (MIC = 25 µg/mL).
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Fungi: Candida albicans (MIC = 50 µg/mL).
The methoxy groups enhance membrane disruption by increasing hydrophobicity, while the benzothiazole moiety interferes with microbial DNA gyrase.
Anticancer Mechanisms
Preliminary studies highlight dual mechanisms of action:
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Apoptosis Induction: Activation of caspase-3/7 in MCF-7 breast cancer cells at 10 µM.
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Cell Cycle Arrest: G2/M phase arrest in A549 lung carcinoma cells via tubulin polymerization inhibition.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 8.2 | Caspase-3/7 activation | |
| A549 (Lung) | 12.7 | Tubulin inhibition | |
| HeLa (Cervical) | 18.4 | ROS generation |
Molecular Interactions and Docking Studies
Target Identification
Molecular docking simulations (PDB ID: 1M17) reveal strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of epidermal growth factor receptor (EGFR), a key oncogenic driver. The methoxy groups form hydrogen bonds with Thr790 and Met793, while the benzothiazole ring engages in π-π stacking with Phe723.
Structure-Activity Relationships (SAR)
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Methoxy Substitutions: Increasing methoxy groups at positions 4 and 7 enhances EGFR inhibition by 40% compared to non-substituted analogs.
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Hydrazide Linker: Replacing the hydrazide with an ester reduces anticancer activity by 70%, underscoring its role in hydrogen bonding.
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